N1-benzyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-benzyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used for various purposes, including as a recreational drug. However, in recent years, there has been a growing interest in the scientific research application of BZP due to its potential therapeutic benefits.
Applications De Recherche Scientifique
Arylpiperazine Derivatives as Serotonin Ligands
Arylpiperazine derivatives have been identified as having high affinity for 5-HT1A serotonin receptors, a key target in the treatment of neurological disorders. Compounds with specific structural features, such as certain aryl and alkyl substitutions, have been found to display significant binding affinity, making them potential candidates for further development as therapeutic agents in treating conditions like depression, anxiety, and other serotonin-related disorders (R. Glennon et al., 1988).
H1-antihistaminic Agents
A series of benzimidazole derivatives, structurally related to arylpiperazine, have shown potent H1-antihistaminic activity. The structure-activity relationship studies indicate that certain substitutions on the benzimidazole nucleus significantly enhance antihistaminic activity. These findings suggest the potential of such compounds in developing new therapeutic agents for allergic reactions and related conditions (R. Iemura et al., 1986).
Serotonin Receptor Ligands
Research on substituted 1,3,5-triazinylpiperazines has explored their affinity and selectivity towards the human serotonin 5-HT6 receptor, an important target in neurodegenerative and psychiatric disorders. The introduction of various linkers and aromatic substituents has led to the identification of compounds with promising activity, highlighting the potential for developing new treatments for cognitive deficits and mood disorders (D. Łażewska et al., 2019).
Cyclooxygenase 2 Inhibitors
Novel oxazine derivatives have been synthesized and characterized, demonstrating specificity in inhibiting cyclooxygenase 2 (COX2) over COX1. This selectivity is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects. Molecular docking analyses have provided insights into the binding interactions, guiding the design of COX2-specific inhibitors (V. Srinivas et al., 2015).
Serotonin Type 2C Receptor Inverse Agonists
Compounds acting as inverse agonists for the serotonin type 2C receptor have been studied for their potential antidepressant effects. Such agents have shown promise in preclinical models, displaying rapid and sustained effects in reducing immobility time in the forced swim test, a measure of antidepressant activity. These findings open avenues for developing new therapeutic options for depression (A. Dekeyne et al., 2012).
Propriétés
IUPAC Name |
N-benzyl-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-26-12-14-27(15-13-26)21(19-8-10-20(30-2)11-9-19)17-25-23(29)22(28)24-16-18-6-4-3-5-7-18/h3-11,21H,12-17H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPVVYVJHRUOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.